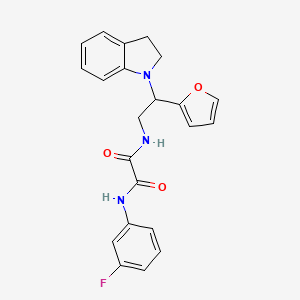

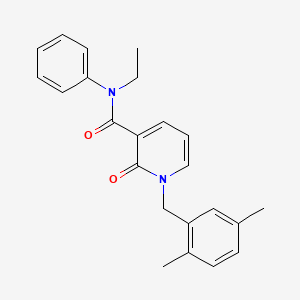

![molecular formula C27H25N5O2S B2493831 2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536984-82-4](/img/structure/B2493831.png)

2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves the condensation of various precursors under specific conditions to introduce different substituents into the triazolopyrimidine core. For example, Albert and Thacker (1972) described the preparation of 2-benzyl-[1,2,4]triazolo[4,5-d]pyrimidines through the treatment of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride and subsequent reactions including desulphurisation and oxidation steps to introduce various substituents onto the triazolopyrimidine ring (Albert & Thacker, 1972). Similar synthetic strategies are likely applicable for the compound , with specific modifications to incorporate the desired substituents.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including the specific compound mentioned, is characterized by the presence of a triazolopyrimidine core, which significantly influences its chemical reactivity and interactions. The molecular structure has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, providing detailed insights into the arrangement of atoms and the stereochemistry of these compounds. For instance, Ruisi et al. (2010) reported on the structural characterization of triorganotin(IV) derivatives of similar compounds, highlighting the complex interactions and structural configurations possible within this class of compounds (Ruisi et al., 2010).

Chemical Reactions and Properties

[1,2,4]triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, leveraging the reactive sites on the triazolopyrimidine ring. These reactions include nucleophilic substitutions, cycloadditions, and rearrangements, enabling the introduction of diverse functional groups and further modification of the molecular structure. The chemical properties are significantly influenced by the substituents attached to the core ring, affecting the compound's reactivity, stability, and potential biological activity.

Physical Properties Analysis

The physical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined by the molecular structure and substituents present, with specific interactions and conformations affecting the overall physical characteristics of the compound. Studies like those by Canfora et al. (2010) on similar compounds provide valuable information on the solvate forms, highlighting the importance of solvent interactions in defining the physical properties (Canfora et al., 2010).

Applications De Recherche Scientifique

Synthesis and Biological Activity

One line of research focuses on the synthesis of triazolopyrimidine derivatives utilizing the Biginelli protocol. These compounds, including variants such as 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, have been evaluated for their antimicrobial and antioxidant activities. The study demonstrated the potential of these compounds in developing new antimicrobial agents, highlighting the importance of the structural features for their biological activities (Gilava et al., 2020).

Antiviral and Anti-inflammatory Properties

Another area of interest is the investigation of triazolopyrimidines derived from natural compounds like visnaginone and khellinone. These studies have synthesized novel derivatives with anti-inflammatory and analgesic properties. The compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammation-related disorders (Abu‐Hashem et al., 2020).

Mechanistic Insights and Chemical Transformations

Research on the chemical transformations and synthesis of triazolopyrimidines provides insights into the mechanistic aspects of their formation. For example, studies have explored the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction, offering valuable information on the synthetic pathways and potential modifications to optimize their biological activities (Lashmanova et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-benzylsulfanyl-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2S/c1-18-23(25(33)29-21-11-7-4-8-12-21)24(20-13-15-22(34-2)16-14-20)32-26(28-18)30-27(31-32)35-17-19-9-5-3-6-10-19/h3-16,24H,17H2,1-2H3,(H,29,33)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSXYOFPXKWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

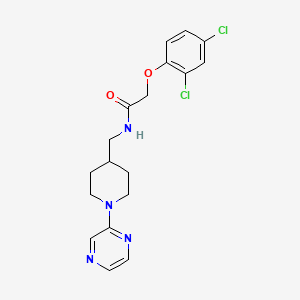

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)

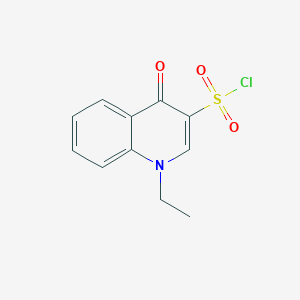

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

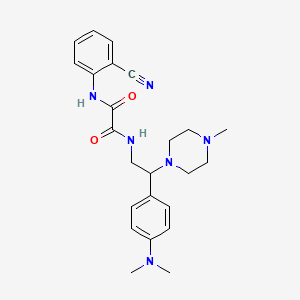

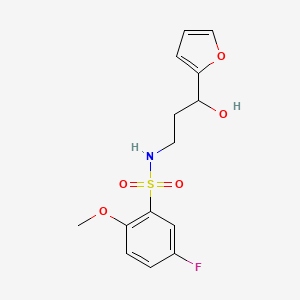

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)